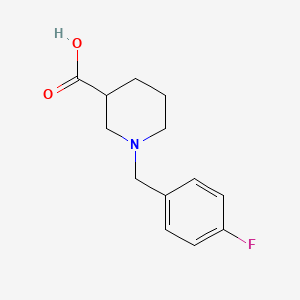

1-(4-Fluorobenzyl)piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

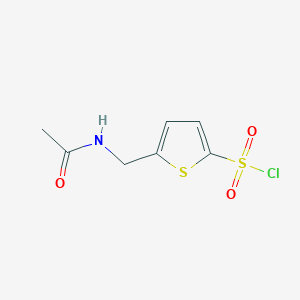

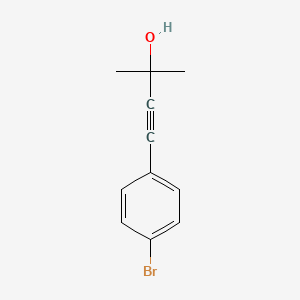

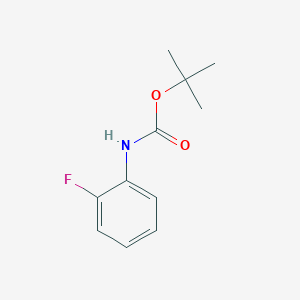

The compound "1-(4-Fluorobenzyl)piperidine-3-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The fluorobenzyl group attached to the piperidine ring suggests that the compound could have interesting chemical properties and potential applications in pharmaceuticals or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related fluorobenzyl piperidine compounds has been explored in several studies. For instance, an efficient preparation method for (3S)-3-(4-fluorobenzyl)piperidinium mandelate was developed, which involved starting from 3-benzylpiperidone and using a chiral stationary phase for enantiomeric separation . Another study reported the synthesis of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride . Additionally, isotopomers of 4-(4-fluorobenzyl)piperidine were synthesized using the Grignard reaction and subsequent steps involving palladium on carbon catalyst .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques. For example, the structure of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one was confirmed by elemental analysis, IR, 1H NMR, and ESI-MS spectra . In another study, the crystal structures of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids were determined by single crystal X-ray diffraction, revealing a one-dimensional linear polymer structure .

Chemical Reactions Analysis

The fluorobenzyl group in these compounds can participate in various chemical reactions. For instance, the synthesis of a neuroleptic agent involved a series of reactions including Friedel-Crafts reaction, ring-opening, ketalization, condensation, and debenzylation . The presence of the fluorobenzyl group can influence the reactivity and selectivity of these compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzyl piperidine derivatives can be inferred from related compounds. For example, the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its crystal structure was confirmed by XRD data . These techniques provide valuable information about the molecular conformation, intermolecular interactions, and other physical properties that are crucial for understanding the behavior of these compounds in different environments.

Applications De Recherche Scientifique

Synthesis of Isotopomers : A study by Proszenyák et al. (2005) focused on the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine using the Grignard reaction, highlighting its application in chemical synthesis and catalytic H/D exchange in benzylic positions (Proszenyák et al., 2005).

Synthesis of Heterocyclic Compounds : Duan-zhi (2005) reported the synthesis of 3-(4-Fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one from resorcinol and methyl-4-oxo-3-piperidine carboxylate, illustrating its role in the creation of novel organic compounds (Y. Duan-zhi, 2005).

Cancer Treatment Research : A patent by ロバート ヘンリー,ジェームズ (2006) describes a compound related to 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid with potential for treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).

Pharmaceutical Activities of Piperidin-2-ones : Burdzhiev and Stanoeva (2006) discussed the transformation of 1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid into new substituted piperidin-2-ones, expected to possess pharmaceutical activities (Burdzhiev & Stanoeva, 2006).

Metabolism Studies of Radiotracers : Lee et al. (2001) explored the in vitro metabolism of inhibitors containing 4-[(18)F]fluorobenzyl-piperidine moieties, demonstrating its relevance in metabolism studies of radiotracers (Lee et al., 2001).

Synthesis of Tin Ester Complexes : Yin et al. (2004) studied the reaction of tri(o-fluorobenzyl)tin chloride with sodium of heteroaromatic carboxylic acid, revealing its application in the creation of organometallic complexes (Yin et al., 2004).

Analog Synthesis in Cytotoxic Compounds : Lagisetty et al. (2009) synthesized analogs of 3,5-bis(2-fluorobenzylidene)-4-piperidone, a cytotoxic compound, and characterized their molecular structures, indicating its use in medicinal chemistry (Lagisetty et al., 2009).

Preparation of Piperidinium Mandelate : Emmett et al. (2004) described methods for the preparation of (3S)-3-(4-fluorobenzyl)piperidine and its mandelate salt, highlighting its significance in stereoselective synthesis (Emmett et al., 2004).

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEDEVJXKRAWAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408229 |

Source

|

| Record name | 1-(4-fluorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)piperidine-3-carboxylic acid | |

CAS RN |

832737-45-8 |

Source

|

| Record name | 1-(4-fluorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)